molecular formula C10H16O2 B1205417 Isoiridomyrmecin CAS No. 573-94-4

Isoiridomyrmecin

Cat. No. B1205417
CAS RN: 573-94-4
M. Wt: 168.23 g/mol
InChI Key: LYEFRAMOOLOUKA-XGEHTFHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoiridomyrmecin is a natural product found in Vitex rotundifolia, Vitex trifolia, and other organisms with data available.

Scientific Research Applications

Novel Synthesis Methods

  • Synthesis of Isoiridomyrmecin : Researchers have developed novel methods for synthesizing isoiridomyrmecin, indicating its significance in chemical research. For instance, a study outlined a new synthesis route starting from tricyclo octan-3-one, using cis fused bicyclo octenes as intermediates (Callant, Ongena, & Vandewalle, 1981). Additionally, an asymmetric synthesis of isoiridomyrmecin was achieved using a chiral C2-symmetric building block, highlighting advancements in stereoselective synthesis (Node, Araki, Tanaka, Nakamura, Inoue, & Nishide, 1998).

  • Improved Synthesis for Biological Investigations : Improved synthesis methods have been developed to facilitate biological investigations of isoiridomyrmecin. These methods allow for the expeditious and straightforward production of iridoid lactones, crucial for studying natural phenomena like the Matatabi phenomenon (Adachi, Miyazawa, & Nishikawa, 2016).

Chemical Defense in Insects

  • Repellent Effect in Parasitoid Wasps : Isoiridomyrmecin has been identified as a compound produced by the Drosophila parasitoid Leptopilina heterotoma. This compound, found in a cephalic gland, has a highly repellent effect on ants. The study also discovered that the repellent effect depends on the stereochemistry of isoiridomyrmecin (Stökl, Hofferberth, Pritschet, Brummer, & Ruther, 2012).

Historical Context and Structural Analysis

  • Early Structural Analysis : The earliest studies on isoiridomyrmecin involved the determination of its structure and configurational relationships with other compounds like nepetalinic acids. This foundational work laid the groundwork for future research into the chemistry of ants and related natural products (Cavill & Locksley, 1957).

properties

CAS RN

573-94-4

Product Name

Isoiridomyrmecin

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(4S,4aR,7R,7aS)-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one

InChI

InChI=1S/C10H16O2/c1-6-3-4-8-7(2)10(11)12-5-9(6)8/h6-9H,3-5H2,1-2H3/t6-,7+,8+,9+/m1/s1

InChI Key

LYEFRAMOOLOUKA-XGEHTFHBSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@H]1COC(=O)[C@H]2C

SMILES

CC1CCC2C1COC(=O)C2C

Canonical SMILES

CC1CCC2C1COC(=O)C2C

synonyms

(-)-iridolactone
iridolactone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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